molecular formula C14H25ClN2O4 B2729793 rac-2-tert-butyl3-ethyl(1R,3R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylatehydrochloride CAS No. 2375250-66-9

rac-2-tert-butyl3-ethyl(1R,3R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylatehydrochloride

Cat. No.: B2729793
CAS No.: 2375250-66-9
M. Wt: 320.81
InChI Key: ZRPBPIHADJKKLN-JYXVGQNVSA-N
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Description

rac-2-tert-butyl3-ethyl(1R,3R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylatehydrochloride is a complex organic compound featuring a bicyclic structure. This compound is characterized by the presence of tert-butyl and ethyl groups, along with an amino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-tert-butyl3-ethyl(1R,3R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylatehydrochloride typically involves multiple steps, including the protection of functional groups, formation of the bicyclic structure, and introduction of the tert-butyl and ethyl groups. Common reagents used in these reactions include tert-butyl chloride, ethyl iodide, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-2-tert-butyl3-ethyl(1R,3R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

rac-2-tert-butyl3-ethyl(1R,3R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylatehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-2-tert-butyl3-ethyl(1R,3R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of rac-2-tert-butyl3-ethyl(1R,3R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylatehydrochloride lies in its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-O-tert-butyl 3-O-ethyl (1S,3S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4.ClH/c1-5-19-12(17)11-8-6-9(15)10(7-8)16(11)13(18)20-14(2,3)4;/h8-11H,5-7,15H2,1-4H3;1H/t8-,9+,10-,11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPBPIHADJKKLN-JYXVGQNVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(C(C2)N1C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H]2C[C@H]([C@H](C2)N1C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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